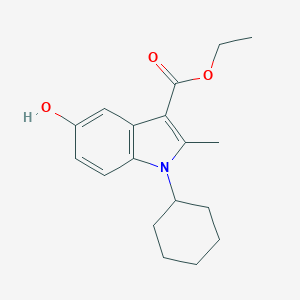

Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate

Vue d'ensemble

Description

Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. This compound features a cyclohexyl group, a hydroxy group, and an ethyl ester, making it a versatile molecule for various chemical reactions and applications.

Applications De Recherche Scientifique

Chemistry

Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is used as a building block in organic synthesis. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with various enzymes and receptors. Its indole core is similar to that of tryptophan, an essential amino acid, making it a useful tool in studying protein-ligand interactions.

Medicine

The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.

Mécanisme D'action

Target of Action

The primary target of Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate is 5-lipoxygenase (5-LO) . 5-LO is an enzyme that plays a crucial role in the biosynthesis of leukotrienes, which are lipid mediators involved in inflammatory and allergic reactions .

Mode of Action

This compound acts as an inhibitor of 5-LO . By binding to the active site of the enzyme, it prevents the conversion of arachidonic acid to leukotrienes, thereby reducing inflammation and allergic responses .

Biochemical Pathways

The compound affects the leukotriene biosynthesis pathway . By inhibiting 5-LO, it prevents the formation of leukotrienes from arachidonic acid . This results in a decrease in the levels of these pro-inflammatory mediators, leading to reduced inflammation and allergic reactions .

Pharmacokinetics

Like other indole derivatives, it is expected to have good bioavailability and to be metabolized by the liver

Result of Action

The inhibition of 5-LO by this compound leads to a reduction in the production of leukotrienes . This results in decreased inflammation and allergic reactions, as leukotrienes are potent mediators of these processes .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, which may influence its binding to 5-LO . Additionally, the presence of other substances that bind to 5-LO could potentially affect the compound’s efficacy

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with cyclohexanone under acidic conditions to form the indole ring

Hydroxy Group Introduction: The hydroxy group can be introduced via selective hydroxylation of the indole ring using reagents like osmium tetroxide or potassium permanganate.

Esterification: The carboxylic acid group on the indole ring can be esterified using ethanol and a strong acid catalyst like sulfuric acid to form the ethyl ester.

Industrial Production Methods

Industrial production typically involves large-scale Fischer indole synthesis followed by functional group modifications. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (pyridinium chlorochromate).

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Bromine in acetic acid for bromination.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an alcohol.

Substitution: Formation of halogenated indole derivatives.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Similar structure but lacks the cyclohexyl group.

Methyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate: Similar structure but has a methyl ester instead of an ethyl ester.

1-Cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid: Similar structure but lacks the ester group.

Uniqueness

This compound is unique due to the presence of both the cyclohexyl group and the ethyl ester. These groups enhance its lipophilicity and reactivity, making it more versatile in chemical synthesis and biological applications compared to its analogs.

This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Activité Biologique

Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate (CAS Number: 101782-20-1) is an indole derivative that has garnered interest due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes an ethyl ester group, a cyclohexyl moiety, and a hydroxyl functional group. The following sections will detail the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C18H23NO3

- Molecular Weight : 301.39 g/mol

- InChIKey : CXEMQLWMAUFGHN-UHFFFAOYSA-N

- SMILES Notation : Oc1cc2c(c(nc2cc1)C)C(=O)OCC

Pharmacological Profile

This compound exhibits a variety of biological activities, particularly in the context of neuropharmacology and cancer research. Here are some key areas of activity:

1. Cannabinoid Receptor Interaction

Research indicates that compounds related to this indole derivative may interact with cannabinoid receptors, particularly CB1 and CB2. Antagonistic activity against these receptors has been observed in related indole derivatives, suggesting potential applications in managing conditions like obesity and pain .

2. Antioxidant Activity

Indole derivatives are known for their antioxidant properties. Studies have shown that compounds with similar structures can scavenge free radicals, thereby protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegeneration .

3. Antimicrobial Properties

This compound has exhibited antibacterial activity against various strains of bacteria. For instance, related compounds have shown effectiveness against Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 50 µM to 100 µM .

The biological activities of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may modulate neurotransmitter receptors such as serotonin (5-HT) and adrenergic receptors, influencing pathways involved in mood regulation and anxiety .

- Enzymatic Inhibition : Similar indole derivatives have been shown to inhibit enzymes like lactate dehydrogenase-A (LDH-A), which is crucial in cancer metabolism . This inhibition could lead to reduced proliferation of cancer cells.

Case Study 1: Neuropharmacological Effects

A study investigated the effects of a series of indole derivatives on anxiety-like behavior in animal models. This compound was included in the screening process and demonstrated significant anxiolytic effects compared to control groups .

Case Study 2: Antimicrobial Testing

In vitro studies were conducted to evaluate the antimicrobial efficacy of various indole derivatives, including this compound. The results indicated that the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with promising implications for its development as an antibacterial agent .

Summary Table of Biological Activities

Propriétés

IUPAC Name |

ethyl 1-cyclohexyl-5-hydroxy-2-methylindole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-3-22-18(21)17-12(2)19(13-7-5-4-6-8-13)16-10-9-14(20)11-15(16)17/h9-11,13,20H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXEMQLWMAUFGHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)O)C3CCCCC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90347875 | |

| Record name | Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101782-20-1 | |

| Record name | Ethyl 1-cyclohexyl-5-hydroxy-2-methyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90347875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.